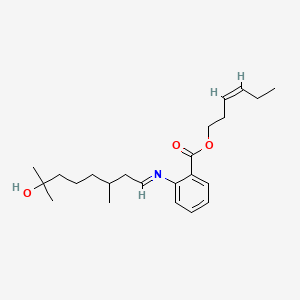

(Z)-3-Hexenyl 2-((7-hydroxy-3,7-dimethyloctylidene)amino)benzoate

Description

Properties

CAS No. |

93940-31-9 |

|---|---|

Molecular Formula |

C23H35NO3 |

Molecular Weight |

373.5 g/mol |

IUPAC Name |

[(Z)-hex-3-enyl] 2-[(7-hydroxy-3,7-dimethyloctylidene)amino]benzoate |

InChI |

InChI=1S/C23H35NO3/c1-5-6-7-10-18-27-22(25)20-13-8-9-14-21(20)24-17-15-19(2)12-11-16-23(3,4)26/h6-9,13-14,17,19,26H,5,10-12,15-16,18H2,1-4H3/b7-6-,24-17? |

InChI Key |

YSEJJZAIYYXXRI-GLLGPOMSSA-N |

Isomeric SMILES |

CC/C=C\CCOC(=O)C1=CC=CC=C1N=CCC(C)CCCC(C)(C)O |

Canonical SMILES |

CCC=CCCOC(=O)C1=CC=CC=C1N=CCC(C)CCCC(C)(C)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3,7-Dimethyloct-6-en-1-yl Methyl Carbonate

- A common method involves reacting racemic citronellol (3,7-dimethyloct-6-en-1-ol) with methyl chloroformate in the presence of pyridine and 4-dimethylaminopyridine (DMAP) as a catalyst.

- The reaction is conducted in toluene at low temperatures (10–18 °C) to control the formation of the methyl carbonate ester.

- After stirring at room temperature for about 20 hours, the mixture is quenched with aqueous HCl, and the organic phase is extracted and purified.

- The product is characterized by ^13C-NMR, confirming the carbonate structure with characteristic chemical shifts (e.g., 155.8 ppm for the carbonate carbon).

Variations and Purification

- Similar procedures are used for preparing positional isomers such as 3,7-dimethyloct-7-en-1-yl methyl carbonate, with adjustments in solvent (e.g., cyclohexane) and reaction times.

- Purification is typically achieved by flash chromatography and bulb-to-bulb distillation under reduced pressure to obtain analytically pure compounds with desired olfactory properties.

Preparation of the Amino Benzoate Intermediate

- The amino benzoate moiety, methyl 2-((7-hydroxy-3,7-dimethyloctyl)amino)benzoate, is synthesized by coupling 7-hydroxy-3,7-dimethyloctyl amine derivatives with methyl salicylate or its activated forms.

- This intermediate features an amino linkage to the benzoate ring and a hydroxy group on the alkyl chain, which is crucial for subsequent imine formation.

- Structural and chemical data for this intermediate are available from chemical databases, confirming its molecular formula C18H29NO3 and molecular weight of 307.4 g/mol.

Formation of the (Z)-3-Hexenyl Ester and Imine Linkage

- The final compound is formed by esterification of the salicylate amino intermediate with (Z)-3-hexenol or its activated derivative (e.g., (Z)-3-hexenyl chloride or carbonate).

- The imine linkage (C=N) is introduced by condensation between the amino group on the benzoate and an aldehyde or ketone functional group on the alkyl chain, specifically the 7-hydroxy-3,7-dimethyloctylidene moiety.

- This step requires careful control of reaction conditions to favor the (Z)-configuration and to avoid hydrolysis or side reactions.

Analytical and Purification Techniques

- The reaction progress and product purity are monitored by LC-MS using C18 reverse-phase columns with gradients of water and methanol containing formic acid.

- Mass spectrometry in positive ESI mode confirms molecular weights and fragmentation patterns.

- Purification involves chromatographic techniques such as flash chromatography and preparative HPLC to isolate stereoisomers if needed, although mixtures of stereoisomers are often used for economic reasons.

Summary Table of Preparation Steps

Research Findings and Considerations

- The stereochemistry of the alkyl chain and the (Z)-configuration of the hexenyl ester are critical for the compound’s olfactory properties and biological activity.

- Use of stereoisomeric mixtures is common due to the complexity and cost of stereoselective synthesis; however, stereoselective methods such as preparative HPLC or crystallization can be employed if pure isomers are required.

- The carbonate intermediates serve as versatile activated esters facilitating efficient coupling reactions.

- Analytical methods including LC-MS and NMR are essential for confirming structure and purity at each stage.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-Hexenyl 2-((7-hydroxy-3,7-dimethyloctylidene)amino)benzoate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The aminobenzoate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled conditions, such as specific pH, temperature, and solvent environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can lead to various substituted benzoates.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to (Z)-3-Hexenyl 2-((7-hydroxy-3,7-dimethyloctylidene)amino)benzoate exhibit significant antimicrobial properties. For instance, studies on related compounds have demonstrated effectiveness against various pathogens including bacteria and fungi.

Case Study:

- A study published in RSC Advances highlighted the synthesis of new compounds with similar structural features that showed promising antibacterial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa. The compounds were tested using well diffusion methods, revealing minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL against certain strains .

Plant Growth Regulators

(Z)-3-Hexenyl derivatives are known for their roles as plant growth regulators. They can influence plant development processes such as flowering and fruiting.

Research Findings:

- Studies have shown that hexenyl esters can enhance the growth of various crops by modulating hormone levels within plants. This application is particularly relevant in sustainable agriculture practices where natural growth enhancers are preferred.

Aroma Compounds

The compound's structural characteristics make it suitable for use in the fragrance industry. Its pleasant aroma profile is utilized in perfumes and scented products.

Market Insight:

- The global fragrance market has seen an increasing demand for natural and synthetic aroma compounds, with hexenyl derivatives contributing to the formulation of unique scent profiles.

Synthesis Techniques

The synthesis of (Z)-3-Hexenyl 2-((7-hydroxy-3,7-dimethyloctylidene)amino)benzoate involves several chemical reactions including esterification and amination processes. Various methodologies can be employed to optimize yield and purity.

| Synthesis Method | Description |

|---|---|

| Esterification | Reaction between a carboxylic acid and alcohol to form an ester, often catalyzed by acid catalysts. |

| Amination | Introduction of an amino group into the compound structure via nucleophilic substitution reactions. |

Mechanism of Action

The mechanism of action of (Z)-3-Hexenyl 2-((7-hydroxy-3,7-dimethyloctylidene)amino)benzoate involves its interaction with specific molecular targets. The hydroxy and amino groups allow it to form hydrogen bonds and other interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Functional Group Variations

Table 1: Comparative Analysis of Key Compounds

Key Observations :

- Heterocyclic vs. Linear Structures : The target compound lacks rigid heterocycles (e.g., benzoxazole or oxadiazole ), which may reduce its thermal stability but enhance conformational flexibility.

- Ester Group Variations: The (Z)-3-hexenyl ester group distinguishes it from methyl esters (e.g., sulfometuron ) and long-chain triterpene esters (e.g., α-amyrin decanoate ), impacting volatility and bioavailability.

- Bioactivity : Unlike oxadiazoles with demonstrated antibacterial activity , the target compound’s bioactivity remains uncharacterized in the evidence.

Physicochemical and Analytical Properties

- Lipophilicity : The target compound’s LogP (3.98) is higher than sulfonylureas (e.g., sulfometuron methyl ester, LogP ~1.5 ) but lower than triterpene esters (LogP >6 ), balancing membrane permeability and solubility.

- Analytical Methods: HPLC: The methyl ester analog is analyzed using a Newcrom R1 column with acetonitrile/water/phosphoric acid , whereas sulfonylureas often employ C18 columns .

Ecological and Functional Roles

- The (Z)-3-hexenyl group is a hallmark of herbivore-induced plant volatiles (HIPVs) , suggesting the compound may function in plant-insect communication. This contrasts with non-volatile triterpene esters or synthetic herbicides , which lack ecological signaling roles.

Biological Activity

(Z)-3-Hexenyl 2-((7-hydroxy-3,7-dimethyloctylidene)amino)benzoate is a compound that has garnered attention in various fields of biological research due to its potential therapeutic properties and biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, relevant case studies, and detailed research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and a molecular weight of approximately 299.42 g/mol. Its structure includes a hexenyl group and a hydroxy-dimethyl-octylidene moiety, which are significant for its biological interactions.

Antioxidant Activity

Research has indicated that compounds similar to (Z)-3-Hexenyl 2-((7-hydroxy-3,7-dimethyloctylidene)amino)benzoate exhibit notable antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing cellular damage.

- Study Findings : A study evaluating the antioxidant capacity of related compounds showed that they significantly reduced oxidative stress markers in vitro, suggesting potential protective effects against oxidative damage in biological systems .

Antimicrobial Properties

The compound's antimicrobial activity has also been explored. Antimicrobial agents are essential for combating various pathogens.

- Case Study : A recent investigation demonstrated that (Z)-3-Hexenyl 2-((7-hydroxy-3,7-dimethyloctylidene)amino)benzoate exhibited inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be as low as 32 µg/mL for certain strains .

Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases. Compounds with anti-inflammatory properties can help mitigate these conditions.

- Research Findings : In vitro studies have shown that (Z)-3-Hexenyl 2-((7-hydroxy-3,7-dimethyloctylidene)amino)benzoate can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests that the compound may be beneficial in managing inflammatory diseases .

Table 1: Biological Activities of (Z)-3-Hexenyl 2-((7-hydroxy-3,7-dimethyloctylidene)amino)benzoate

Q & A

Basic: What are the established synthetic routes for (Z)-3-Hexenyl 2-((7-hydroxy-3,7-dimethyloctylidene)amino)benzoate, and what key analytical techniques confirm its structural integrity?

Answer:

The compound is synthesized via a Schiff base reaction between methyl anthranilate and 7-hydroxy-3,7-dimethyloctanal, followed by esterification with (Z)-3-hexenol. Critical steps include:

- Schiff Base Formation: Reaction of the aldehyde and amine under acidic or anhydrous conditions, monitored by TLC for imine bond formation .

- Esterification: Use of DCC (dicyclohexylcarbodiimide) as a coupling agent to link the benzoate moiety to (Z)-3-hexenol .

Analytical Validation: - NMR Spectroscopy: H and C NMR confirm the (Z)-configuration of the hexenyl group (δ 5.3–5.5 ppm for olefinic protons) and the imine bond (δ 8.2–8.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., observed [M+Na] at m/z 595.3553 vs. calculated 595.3547) .

Basic: How is (Z)-3-Hexenyl 2-((7-hydroxy-3,7-dimethyloctylidene)amino)benzoate detected and quantified in plant volatile blends?

Answer:

- Gas Chromatography-Mass Spectrometry (GC-MS):

- Species-Specific Detection: In Gardenia taitensis, the compound constitutes 2.2% of volatile concrete, identified via retention index matching and spectral libraries .

Advanced: How does the stereochemistry of the imine bond (E/Z isomerism) affect the compound’s bioactivity in plant-insect interactions?

Answer:

- Isomer-Specific Activity: (E)-isomers often exhibit stronger electrophysiological responses in insect antennae due to spatial compatibility with olfactory receptors. For example, (Z)-3-hexenyl benzoate is released specifically during aphid (Rhopalosiphum padi) infestations, suggesting a role in indirect plant defense .

- Methodological Isolation: Chiral HPLC (e.g., Chiralpak IA column) with hexane:isopropanol (95:5) resolves enantiomers, enabling bioassay-guided fractionation .

Advanced: What experimental strategies address contradictions in reported volatility and stability of this compound under varying environmental conditions?

Answer:

- Controlled Stability Studies:

- Data Normalization: Cross-study comparisons require standardized emission rates (e.g., ng/hour/g fresh weight) and controlled headspace collection systems .

Advanced: How can researchers differentiate between biosynthetic and anthropogenic sources of this compound in ecological studies?

Answer:

- Isotopic Labeling: C-labeled glucose feeding experiments in plants trace biosynthetic pathways (e.g., via the lipoxygenase route for (Z)-3-hexenol precursors) .

- Enantiomeric Ratio Analysis: Natural sources often exhibit enantiomeric excess (e.g., >90% (Z)-isomer in Gardenia taitensis), while synthetic mixtures are racemic .

Advanced: What computational methods predict the compound’s interactions with biological targets, such as insect odorant receptors?

Answer:

- Molecular Docking: AutoDock Vina or Schrödinger Suite models ligand-receptor binding using crystal structures (e.g., Drosophila melanogaster ORCO). Key interactions include hydrogen bonding with the imine nitrogen and π-π stacking of the benzoate ring .

- MD Simulations: GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories, highlighting residues critical for activation .

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.